Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate is an organic compound belonging to the class of cyclopentafuran derivatives This compound is characterized by a fused ring system consisting of a cyclopentane ring and a furan ring, with a methyl ester functional group attached to the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentanone with methyl cyanoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired cyclopentafuran derivative . The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
Uniqueness
Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate is unique due to its fused cyclopentane and furan ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)8-7-4-2-3-6(7)5-12-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUTXLKACOMHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.